5-Fluoro-2-(trifluoromethyl)benzophenone

Übersicht

Beschreibung

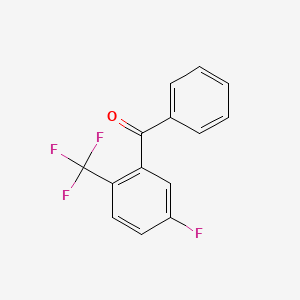

5-Fluoro-2-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4O . It is a type of benzophenone, which is a class of compounds that are widely used in medicinal chemistry due to their prevalence in naturally occurring bioactive compounds .

Synthesis Analysis

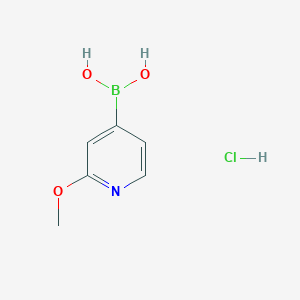

The synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid, a compound similar to 5-Fluoro-2-(trifluoromethyl)benzophenone, has been reported. The synthesis involves iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence . Another synthetic strategy involves fluorination and fluoroalkylation, which are major strategies used for the construction of carbon-fluorine bonds .Molecular Structure Analysis

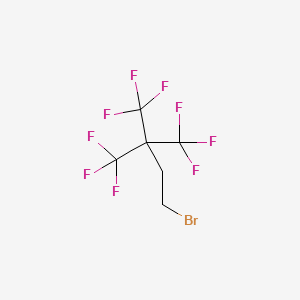

The molecular structure of 5-Fluoro-2-(trifluoromethyl)benzophenone consists of a benzophenone core with a fluorine atom and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-(trifluoromethyl)benzophenone is 268.21 g/mol . It has a topological polar surface area of 17.1 Ų . The exact physical properties such as melting point, boiling point, and density are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Fluoro-2-(trifluoromethyl)benzophenone, focusing on six unique applications:

Pharmaceutical Intermediates

5-Fluoro-2-(trifluoromethyl)benzophenone is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific enzymes or receptors .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups (fluoro and trifluoromethyl) make it a versatile reagent for constructing complex organic molecules. Researchers utilize it to develop new synthetic pathways and to create novel compounds with potential applications in various fields .

Material Science

In material science, 5-Fluoro-2-(trifluoromethyl)benzophenone is used to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties. This makes it useful in creating advanced materials for industrial applications .

Dye Industry

The compound is also utilized in the dye industry. Its chemical properties allow it to act as a precursor in the synthesis of dyes and pigments. These dyes are used in various applications, including textiles, inks, and coatings, where specific color properties and stability are required .

Analytical Chemistry

In analytical chemistry, 5-Fluoro-2-(trifluoromethyl)benzophenone is employed as a standard or reference compound. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in quantitative and qualitative analyses .

Biochemical Research

The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it a useful tool in understanding biochemical pathways and mechanisms. This can lead to the development of new therapeutic strategies and drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-10-6-7-12(14(16,17)18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSLVJMOCDYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(trifluoromethyl)benzophenone | |

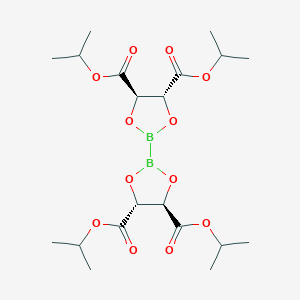

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)